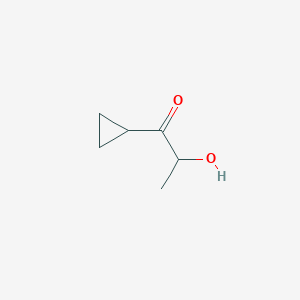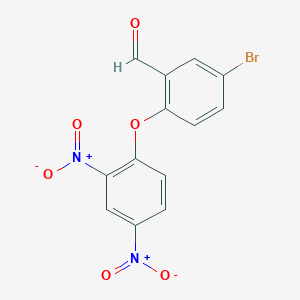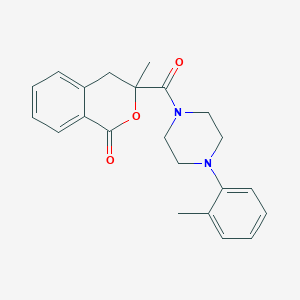
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of compounds similar to "3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile." For example, the synthesis of pyran derivatives via reactions involving malononitrile and ethanolic piperidine solution under microwave irradiation has been reported. These synthesized compounds were characterized through spectral data and X-ray diffraction, demonstrating their potential for further exploration in chemical research (Okasha et al., 2022).
Antimicrobial Activities
Research has also highlighted the antimicrobial properties of related compounds. For instance, pyran derivatives synthesized from reactions involving malononitrile have shown favorable antimicrobial activities, resembling those of reference antimicrobial agents. This suggests the potential application of these compounds in developing new antimicrobial agents (Okasha et al., 2022).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions between synthesized compounds and biological targets. These studies aim to understand the potential therapeutic applications of these compounds. For example, docking analysis for synthesized pyran derivatives has provided insights into their bactericidal and fungicidal effects, further highlighting their potential in pharmaceutical research (Okasha et al., 2022).
Green Synthesis Methods
Efforts have been made to develop green and catalyst-free synthesis methods for related compounds. Such methodologies emphasize environmental sustainability and economic feasibility, presenting a significant advantage for large-scale production. The synthesis of medicinally important derivatives at ambient temperature without the need for toxic solvents or catalysts exemplifies advancements in green chemistry (Rostamizadeh et al., 2013).
Conformational Analysis
Research has also delved into the conformational analysis of compounds, aiming to understand their structural dynamics and implications for biological activity. Such studies are crucial for designing compounds with enhanced specificity and efficacy for therapeutic applications. For example, studies on Substance P antagonist analogues based on a naphthyridine scaffold have provided valuable information on the impact of conformation on biological activity (Rombouts et al., 2003).
Mécanisme D'action
Target of Action
The primary target of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth and proliferation of the bacterium at these concentrations .
Propriétés
IUPAC Name |
3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLLBKBHOUYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)


![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)


![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)